6-methoxy-2-morpholinoquinoline-3-carbaldehyde
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Overview
Description
6-Methoxy-2-morpholinoquinoline-3-carbaldehyde is a chemical compound with a unique structural composition that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a quinoline ring system substituted with a methoxy group at the 6-position, a morpholino group at the 2-position, and an aldehyde group at the 3-position. Its molecular formula is C14H16N2O3, and it has a molecular weight of 272.30 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-morpholinoquinoline-3-carbaldehyde typically involves the formation of the quinoline ring system followed by the introduction of the methoxy, morpholino, and aldehyde groups. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a catalyst such as piperidine can yield the quinoline ring system. Subsequent functionalization steps introduce the methoxy and morpholino groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-morpholinoquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and morpholino groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, pyridine, triethylamine.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted quinoline derivatives .
Scientific Research Applications
6-Methoxy-2-morpholinoquinoline-3-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 6-methoxy-2-morpholinoquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by binding to DNA or proteins, thereby modulating their function. The compound’s structural features, such as the quinoline ring system and functional groups, play a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-methoxy-2-morpholinoquinoline-3-carbaldehyde include:
- 2-Chloroquinoline-3-carbaldehyde
- 6-Methyl-2-oxo-quinoline-3-carbaldehyde
- 2-Morpholinoquinoline-3-methylpropargyl ether .
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-methoxy-2-morpholin-4-ylquinoline-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-2-3-14-11(9-13)8-12(10-18)15(16-14)17-4-6-20-7-5-17/h2-3,8-10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLLNEJKRWKTJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)N3CCOCC3)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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